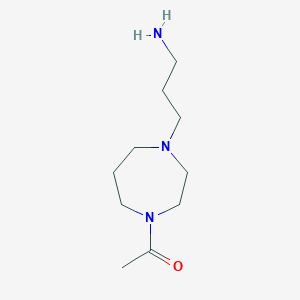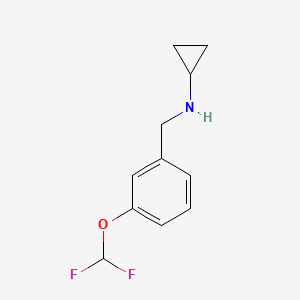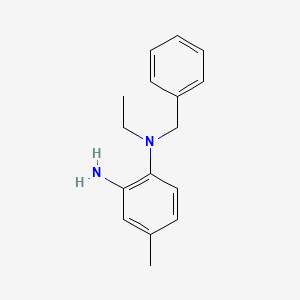![molecular formula C9H4Cl2F3N3O2S B1386269 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1156603-00-7](/img/structure/B1386269.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride
Übersicht
Beschreibung
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is linked to a pyridine ring, another type of heterocyclic aromatic organic compound, via a sulfonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, as well as the sulfonyl chloride group . The trifluoromethyl group attached to the pyridine ring would likely have a significant impact on the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the pyrazole and pyridine rings, the sulfonyl chloride group, and the trifluoromethyl group would all contribute to the properties of this compound .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It’s known to enhance the biological activity and metabolic stability of drugs . This compound could serve as a precursor in synthesizing novel drugs, particularly those targeting diseases where modulation of protein interactions is crucial. Its role in the development of FDA-approved drugs with trifluoromethyl groups is a testament to its potential in medicinal chemistry .
Agricultural Chemicals
In agriculture, such compounds are valuable for developing pesticides and herbicides. The trifluoromethyl group can improve the efficacy of these chemicals, making them more potent against pests and weeds while potentially reducing the environmental impact due to lower required dosages .
Material Science
The unique properties of this compound could be exploited in material science, particularly in creating polymers with enhanced durability and chemical resistance. Its incorporation into materials could lead to advancements in coatings, sealants, and engineering plastics .
Electronics
In the field of electronics, this compound’s derivatives could be used in the synthesis of organic semiconductors. These materials are crucial for developing flexible electronic devices, solar cells, and light-emitting diodes (LEDs) .
Environmental Science
Compounds with trifluoromethyl groups have been studied for their potential in environmental remediation. They could be used to develop agents that degrade harmful pollutants or as part of systems designed to capture and neutralize toxic substances .
Antimicrobial Research
The antimicrobial potential of compounds containing the trifluoromethyl group has been documented. This particular compound could be a key intermediate in synthesizing new antimicrobial agents, especially in the fight against drug-resistant bacteria .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3N3O2S/c10-7-1-5(9(12,13)14)2-15-8(7)17-4-6(3-16-17)20(11,18)19/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCQZYQQZADXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



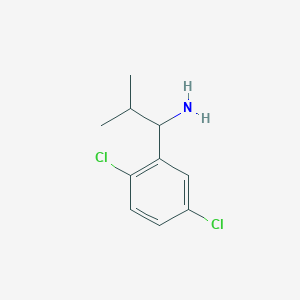
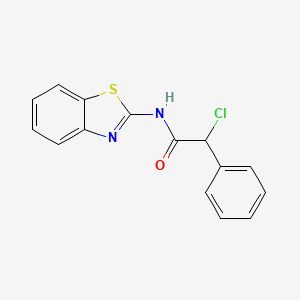
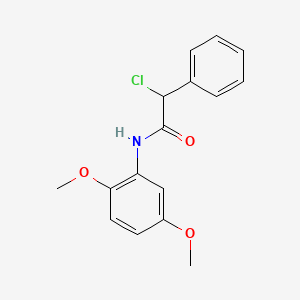
![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)
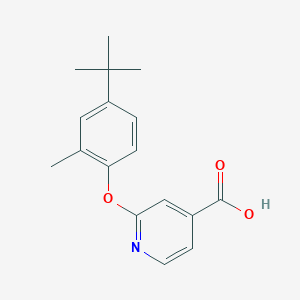
![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)

